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Compound of Interest

1-Bromo-4-(propane-2-
Compound Name:
sulfonyl)benzene

cat. No.: B1286707

An In-depth Technical Guide to the Spectral Data of 1-Bromo-4-(propane-2-sulfonyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document serves as a comprehensive technical guide to the spectral characteristics of 1-
Bromo-4-(propane-2-sulfonyl)benzene (CAS No. 70399-02-9). While experimental spectral
data for this specific compound is not widely published, this guide provides a robust set of
predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The predictions are based on established spectroscopic principles and
data from analogous chemical structures. Furthermore, this guide outlines detailed,
standardized experimental protocols for acquiring high-quality spectral data for this and similar
aromatic sulfone compounds. This resource is designed to support the efforts of professionals
in organic synthesis, medicinal chemistry, and drug development by providing a foundational
understanding of the compound's spectral properties.

Compound Identification and Properties

e |[UPAC Name: 1-bromo-4-(propane-2-sulfonyl)benzene

¢ Synonyms: 1-Bromo-4-(isopropylsulfonyl)benzene

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1286707?utm_src=pdf-interest
https://www.benchchem.com/product/b1286707?utm_src=pdf-body
https://www.benchchem.com/product/b1286707?utm_src=pdf-body
https://www.benchchem.com/product/b1286707?utm_src=pdf-body
https://www.benchchem.com/product/b1286707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

CAS Number: 70399-02-9[1]

Chemical Formula: CoH11BrO2S[1][2]

Molecular Weight: 263.15 g/mol [2]

Chemical Structure:

Br

Predicted Spectral Data

The following sections present the predicted spectral data for 1-Bromo-4-(propane-2-
sulfonyl)benzene, organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

Table 1: Predicted 'H NMR Spectral Data (500 MHz, CDCIs)
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Coupling

Chemical Shift L . Inferred
Multiplicity Integration Constant (J, .
(6, ppm) Assignment
Hz)

Aromatic-H
~7.90 d 2H ~8.7

(ortho to -SO2R)

Aromatic-H
~7.78 d 2H ~8.7

(ortho to -Br)
~3.20 sept 1H ~6.9 -CH(CHs)2
~1.28 d 6H ~6.9 -CH(CHs)2

Table 2: Predicted 13C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (6, ppm)

Inferred Assignment

~141.5 Aromatic C (ipso, attached to -SO2zR)
~132.8 Aromatic CH (ortho to -Br)

~129.2 Aromatic CH (ortho to -SO2R)
~128.5 Aromatic C (ipso, attached to -Br)
~55.4 -CH(CHs)2

~15.1 -CH(CHs)2

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule.

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2980-2960 Medium Aliphatic C-H Stretch

~1580, ~1475 Medium-Strong Aromatic C=C Stretch

~1325 Strong Asymmetric SOz Stretch

~1150 Strong Symmetric SO2 Stretch

~1060 Strong C-S Stretch

_835 Strong para-disubstituted C-H Bend
(out-of-plane)

700-550 Medium-Strong C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Ratio Relative Intensity Assignment
) [M]*e (Molecular ion peak with
262/264 High o
bromine isotopes)
219/221 Medium [M - C3H7]*
155/157 High [BrCeHa]*
76 Medium [CeHa]*

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 1-Bromo-4-(propane-2-
sulfonyl)benzene.

Methodology:

o Sample Preparation: Accurately weigh 5-25 mg of the solid sample and dissolve it in
approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs) in a clean,
dry vial.

o Sample Transfer: Transfer the solution into a 5 mm NMR tube, ensuring the sample height is
adequate for the instrument (typically 4-5 cm).

e Instrumentation: Place the NMR tube into the spectrometer's probe.
o Data Acquisition:

o Acquire the *H NMR spectrum on a spectrometer with a field strength of 300 MHz or
higher.

o Acquire the 33C NMR spectrum on the same instrument. A sufficient number of scans
should be performed to obtain a good signal-to-noise ratio, especially for the less sensitive
13C nucleus.

» Data Processing:

o Apply Fourier transformation to the raw data.

[¢]

Phase the spectra and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

[¢]

Integrate the signals in the *H spectrum to determine the relative proton ratios.

[e]

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to
assign the signals to the corresponding nuclei in the molecular structure.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 1-Bromo-4-(propane-2-
sulfonyl)benzene.

Methodology:
e Sample Preparation (Thin Solid Film Method):

o Dissolve a small quantity (a few milligrams) of the solid sample in a few drops of a volatile
organic solvent (e.g., methylene chloride or acetone).[3]

o Apply one or two drops of the resulting solution onto the surface of a single salt plate (e.g.,
KBr or NaCl).[3]

o Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the
plate.[3]

o Data Acquisition:
o Record a background spectrum of the clean, empty instrument.
o Place the salt plate with the sample film into the spectrometer's sample holder.

o Acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm™1).
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Analysis:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final transmittance or absorbance spectrum.

o Identify the major absorption bands and assign them to the corresponding molecular
vibrations and functional groups.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 1-Bromo-4-
(propane-2-sulfonyl)benzene.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid, this can be done using a direct insertion probe or by first dissolving it in a
suitable solvent for analysis by techniques like GC-MS or LC-MS.

lonization (Electron lonization - El):
o Vaporize the sample in the ion source.

o Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV),
leading to the ejection of an electron and the formation of a radical cation, known as the
molecular ion ([M]*e).[4]

Mass Analysis:

o Accelerate the newly formed ions into a mass analyzer (e.g., quadrupole, time-of-flight).
o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]
Detection:

o A detector records the abundance of ions at each m/z value.

o The output is a mass spectrum, which is a plot of relative intensity versus m/z.

Data Interpretation:

o Identify the molecular ion peak to confirm the molecular weight. The characteristic isotopic
pattern of bromine (°Br and 81Br are in a ~1:1 natural abundance) will result in two peaks
for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.

o Analyze the masses of the fragment ions to deduce the structure of different parts of the
molecule.
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Mandatory Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a synthesized compound.
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Caption: A logical workflow for the synthesis and spectroscopic analysis of a chemical

compound.

Structure-Spectrum Correlation

This diagram illustrates the relationship between the chemical structure of 1-Bromo-4-
(propane-2-sulfonyl)benzene and its key predicted IR absorption regions.
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1-Bromo-4-(propane-2-sulfonyl)benzene
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Caption: Correlation of key functional groups with their predicted IR absorption regions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. echemi.com [echemi.com]

2. 1-Bromo-4-(propane-2-sulfonyl)benzene | COH11BrO2S | CID 19959947 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. orgchemboulder.com [orgchemboulder.com]

4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

5. fiveable.me [fiveable.me]

To cite this document: BenchChem. [1-Bromo-4-(propane-2-sulfonyl)benzene spectral data
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1286707#1-bromo-4-propane-2-sulfonyl-benzene-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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